tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to introduce the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups on the piperidine or pyrazole rings.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohols or amines.
Scientific Research Applications
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context but often involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness
tert-Butyl 3-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)16-6-4-5-11(8-16)9-17-10-12(18)7-15-17/h7,10-11,18H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRDSAYAJGJPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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